7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 247.7 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. It features a benzofuran core, which is known for various biological activities, including antimicrobial and anticancer properties. The compound is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2) attached to the benzofuran structure .
The synthesis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. The general synthetic route can be outlined as follows:
In industrial applications, continuous flow reactors may be utilized to enhance yield and purity through optimized reaction conditions. Transition-metal catalysis can also facilitate the cyclization process, leading to improved efficiency in producing this compound .
The molecular structure of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be represented by various structural formulas:
InChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13)
IMERWYAAWSZQTK-UHFFFAOYSA-N
CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N
This structure highlights the presence of a chlorinated benzofuran ring and a sulfonamide group, which are critical for its biological activity .
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo several chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions applied .
The compound's stability and reactivity can vary based on environmental conditions (pH, temperature), which influences its utility in various applications .
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2